DL-2-Cyanophenylglycine
Description
Significance of Arylglycine Derivatives in Advanced Organic Synthesis
Arylglycine derivatives, including cyanophenylglycines, are crucial building blocks in advanced organic synthesis. Their structural motif is present in a wide array of biologically active molecules and natural products. acs.orgbeilstein-journals.org For instance, the arylglycine scaffold is a key component of important pharmaceuticals like the antiplatelet drug clopidogrel (B1663587) and the β-lactam antibiotic amoxicillin. beilstein-journals.orgnih.gov It is also found in complex natural products such as the glycopeptide antibiotics vancomycin (B549263) and teicoplanin, as well as feglymycin, a peptide with notable activity against HIV and methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org
The versatility of arylglycine derivatives makes them valuable intermediates in the synthesis of peptides, proteins, and other biologically relevant compounds. acs.orgnih.gov The development of efficient and stereoselective methods for synthesizing chiral arylglycines is an active area of research, as the specific stereochemistry of these molecules is often critical to their biological function. acs.org
Structural Classification of Cyanophenylglycine Isomers and Analogs
The cyanophenylglycine family can be classified based on the position of the cyano group on the phenyl ring. The primary isomers are 2-cyanophenylglycine, 3-cyanophenylglycine, and 4-cyanophenylglycine, corresponding to ortho, meta, and para substitution, respectively. DL-2-Cyanophenylglycine is the ortho-isomer.
In addition to these positional isomers, a variety of analogs have been synthesized and studied. These analogs may feature different substituents on the phenyl ring or modifications to the glycine (B1666218) portion of the molecule. For example, N-(4-Cyanophenyl)glycine is an analog where the nitrogen of the glycine is directly attached to the cyanophenyl ring. nih.govguidechem.com Other derivatives have been developed for specific applications, such as in the development of enzyme inhibitors. nih.govnih.gov
The chemical properties of these isomers and analogs can vary significantly, influencing their reactivity and potential applications.
Chemical and Physical Properties of this compound and Related Compounds
The following table summarizes key chemical and physical properties of this compound and its common isomers and analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 64377-71-5 | C9H8N2O2 | 176.17 | Not specified |
| N-(4-Cyanophenyl)glycine | 42288-26-6 | C9H8N2O2 | 176.17 | Off-white solid |
| DL-Phenylglycine | 69-91-0 | C8H9NO2 | 151.16 | Solid |
| DL-2-(2-Chlorophenyl)glycine | 141196-64-7 | C8H8ClNO2 | 185.61 | Not specified |
Data sourced from various chemical databases. nih.govguidechem.comguidechem.comnih.govchemicalbook.com
Research Findings on the Synthesis of Cyanophenylglycine Derivatives
The synthesis of cyanophenylglycine derivatives has been approached through various methods. One common strategy involves the reaction of a cyanophenylaniline with glyoxylic acid. For instance, N-(4-cyanophenyl)glycine can be synthesized from 4-cyanoaniline and glyoxylic acid. google.comgoogleapis.com Another method involves the reaction of p-aminobenzonitrile with chloroacetic acid. dss.go.th
Palladium-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of arylglycine derivatives. acs.orgnih.gov These methods often allow for the construction of chiral arylglycines with high yields and diastereoselectivity. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanoanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARDDDCUWMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494699 | |
| Record name | N-(2-Cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64377-71-5 | |
| Record name | N-(2-Cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms in Cyanophenylglycine Chemistry
Mechanistic Pathways of Carbon-Nitrogen Bond Formation in Glycine (B1666218) Derivatives
The formation of the crucial carbon-nitrogen bond in glycine derivatives, particularly in the context of DL-2-Cyanophenylglycine synthesis, is predominantly achieved through the Strecker reaction. nrochemistry.com This multi-step process begins with the formation of an imine, followed by a cyanation step to create an α-aminonitrile. masterorganicchemistry.commedschoolcoach.com
The initial step involves the reaction of an aldehyde or ketone with ammonia (B1221849). numberanalytics.com The carbonyl oxygen is first protonated, typically by a weak acid like ammonium (B1175870) chloride (NH₄Cl), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Ammonia (NH₃), present in equilibrium with the ammonium salt, then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.commedschoolcoach.com This leads to a tetrahedral intermediate. Following a proton exchange, a molecule of water is eliminated, resulting in the formation of a protonated imine, also known as an iminium ion. wikipedia.orgmasterorganicchemistry.com
The second critical phase is the addition of a cyanide ion (CN⁻) to the iminium ion. nrochemistry.com The cyanide nucleophile attacks the electrophilic imine carbon, forming a new carbon-carbon bond and yielding the α-aminonitrile. masterorganicchemistry.commedschoolcoach.com This α-aminonitrile is a stable intermediate that contains the newly formed carbon-nitrogen bond, which is central to the amino acid structure. The final stage to obtain the amino acid is the hydrolysis of the nitrile group of the α-aminonitrile into a carboxylic acid, a process typically carried out in acidic or basic aqueous solutions. wikipedia.orgnumberanalytics.com
Characterization and Role of Reaction Intermediates
The mechanistic pathway of cyanophenylglycine synthesis is characterized by the formation of key transient species that dictate the reaction's progress and outcome. The most significant of these are acyliminium ions and cyanohydrins.
Acyliminium Ion Intermediates
N-acyliminium ions are highly reactive cationic intermediates that are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds adjacent to a nitrogen atom. nih.govnih.gov These species are typically generated in situ from various precursors, such as N-acyl amides, in the presence of Brønsted or Lewis acids. nih.govresearchgate.net Their high reactivity stems from the electron-withdrawing nature of the acyl group, which makes the iminium carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. ic.ac.uk
In the synthesis of glycine derivatives, an N-acyliminium ion can be formed from an N-acyl-α,β-didehydroamino acid precursor in the presence of a Lewis acid. arkat-usa.org This electrophilic intermediate can then react with nucleophiles. Strategies involving N-acyliminium ion cyclizations have been extensively used to construct diverse and complex nitrogen-containing heterocyclic scaffolds. nih.gov
The characterization of these transient ions is challenging but has been achieved using advanced analytical techniques. Gas-phase studies employing infrared ion spectroscopy (IRIS) combined with density functional theory (DFT) calculations have provided valuable insights into the conformations and vibrational signatures of cyclic N-acyliminium ions. sdu.dkresearchgate.net Such studies help to understand the facial selectivity of nucleophilic attacks, as the conformation of the cyclic ion and the orientation of its substituents determine the stereochemical outcome of the reaction. sdu.dk
Cyanohydrin Intermediates
Cyanohydrins are organic compounds containing a cyano (-CN) and a hydroxyl (-OH) group attached to the same carbon atom. wikipedia.org They are key intermediates in the Strecker amino acid synthesis. wikipedia.orglibretexts.org A cyanohydrin is formed through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone. libretexts.orgfiveable.me This reaction is reversible and typically catalyzed by a base. fiveable.me
In the context of the Strecker synthesis, the formation of the cyanohydrin (an α-hydroxy nitrile) from the starting aldehyde and hydrogen cyanide can occur in parallel with the formation of the imine. usra.edu There exists an equilibrium between the cyanohydrin and the aminonitrile, the direct precursor to the amino acid. rsc.org The reaction pathway can be influenced by the specific conditions; for instance, if ammonia addition precedes cyanide addition, an α-aminonitrile is formed via an imine intermediate. Conversely, if cyanide adds first, a cyanohydrin is formed, which can then react with ammonia to yield the α-aminonitrile. usra.edu The stability of these nitrile intermediates can be limited, which has implications for the plausibility of this pathway under certain conditions, such as those on meteorite parent bodies. usra.edu
Impact of Chemical Environment on Reaction Kinetics and Selectivity
The chemical environment, encompassing factors such as solvent, pH, and temperature, exerts a profound influence on the kinetics and selectivity of reactions for synthesizing cyanophenylglycine. numberanalytics.com Optimizing these parameters is crucial for maximizing yield and controlling the formation of desired products.
The choice of solvent can significantly alter reaction rates and stereoselectivity. numberanalytics.com Aqueous solvent mixtures have been shown to cause rate acceleration and enhance selectivity in certain reactions compared to organic solvents. nih.gov For example, water can stabilize transition states through hydrogen bonding more effectively than reactants or products, leading to increased reaction speed. nih.gov In some asymmetric Strecker reactions, the solvent choice can even control which diastereomer is predominantly formed. mdpi.com The use of water as a solvent is also advantageous for its low cost and environmental benefits, and it can facilitate efficient synthesis when paired with a suitable cyanide source like acetone (B3395972) cyanohydrin. researchgate.net
The table below summarizes the influence of various environmental factors on the synthesis of glycine derivatives.
| Factor | Effect on Kinetics | Effect on Selectivity | Citation |
| Solvent | Reaction rates can be accelerated up to 58-fold in water compared to methanol. | Endo/exo selectivity can be enhanced by 8-fold in water over benzene (B151609). Can control diastereomeric outcome. | nih.govmdpi.com |
| pH | Reactions are often accelerated in acidic (pH < 7) or basic (pH > 7) media compared to neutral conditions. | Affects the stability of intermediates, thereby influencing the product distribution. | numberanalytics.comjisem-journal.com |
| Temperature | Higher temperatures increase the rate of molecular collisions, generally accelerating the reaction. | Can lead to side reactions and reduced selectivity if not properly controlled. | numberanalytics.comnumberanalytics.com |
| Catalyst | Lewis acids or other catalysts can facilitate reactions under milder conditions. | The choice of catalyst can influence the reaction mechanism and stereoselectivity. | numberanalytics.com |
This table provides a generalized summary of environmental impacts on reaction outcomes.
Stereochemical Control within Reaction Mechanisms
Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a paramount challenge in the synthesis of chiral molecules like 2-cyanophenylglycine. As the classical Strecker synthesis produces a racemic mixture (an equal amount of both enantiomers), significant research has been devoted to developing asymmetric versions of the reaction to selectively produce a single desired enantiomer. wikipedia.org
One major strategy is the use of a chiral auxiliary . youtube.com This approach involves temporarily attaching a chiral molecule (the auxiliary) to one of the reactants. youtube.com This auxiliary guides the reaction to proceed with a specific stereochemical outcome due to steric hindrance, forcing the incoming nucleophile to attack from a particular face. youtube.com After the key bond-forming step is complete, the auxiliary is removed, yielding an enantioenriched product. For example, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been reported to produce α-amino nitriles with high diastereomeric purity. rug.nlnih.gov
Another powerful technique is crystallization-induced asymmetric transformation . This process takes advantage of the fact that the formation of the α-aminonitrile is often reversible. In a solution where both diastereomers are in equilibrium, if one diastereomer is less soluble and selectively crystallizes out, the equilibrium will shift to continuously produce more of that precipitating diastereomer. rug.nlnih.gov This dynamic resolution can lead to the isolation of a single diastereomer in high yield and purity from a racemic or near-racemic mixture in solution. rug.nl The use of water as a solvent at a specific temperature has been shown to be effective for this method. rug.nl
The development of chiral catalysts represents a more atom-economical approach to stereocontrol. numberanalytics.comorganic-chemistry.org Asymmetric catalysts, such as those based on titanium or other metals ligated with chiral molecules, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. organic-chemistry.org
The table below outlines key strategies for achieving stereochemical control in the synthesis of cyanophenylglycine and related amino acids.
| Strategy | Description | Example/Key Feature | Citation |
| Chiral Auxiliary | A temporary chiral group is attached to a reactant to direct the stereochemistry of the reaction. | Use of (S)-1-(4-methoxyphenyl)ethylamine or (R)-phenylglycine amide to produce highly crystalline, diastereomerically pure α-aminonitriles. | nih.govnih.gov |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer. | Titanium-catalyzed cyanation of imines; tethered bis(8-quinolinolato) aluminum complexes. | numberanalytics.comorganic-chemistry.org |
| Crystallization-Induced Asymmetric Transformation | One diastereomer selectively precipitates from a solution at equilibrium, driving the reaction to produce more of that isomer. | In an aqueous medium, one diastereomeric α-amino nitrile selectively precipitates, allowing for its isolation in high yield and diastereomeric ratio (>99:1). | rug.nlnih.gov |
| Spontaneous Resolution | Under specific conditions (e.g., mixed solvents), a racemic mixture in solution can spontaneously crystallize as a single enantiomer. | Reaction of achiral precursors in a water-methanol mixture can yield enantioenriched α-aminonitriles with >99% ee. | rsc.org |
This table summarizes methods for achieving stereochemical control in amino acid synthesis.
Derivatization and Advanced Synthetic Applications of Cyanophenylglycines
Functionalization of the Cyanophenyl Moiety
The cyanophenyl ring of 2-cyanophenylglycine is amenable to various functionalization reactions, enabling the modulation of the molecule's electronic and steric properties.
The introduction of halogen atoms onto the aromatic ring of phenylglycine derivatives is a common strategy to enhance their pharmacological profiles. Halogens can improve metabolic stability, lipophilicity, and permeability of drug candidates. mdpi.com For instance, the synthesis of halogenated phenylglycine analogs often starts from the corresponding halogenated benzaldehyde (B42025). A general route to prepare 2-chlorophenylglycine involves the Strecker synthesis, starting from 2-chlorobenzaldehyde. google.com
Table 1: Synthesis of 2-Chlorophenylglycine
| Step | Reactants | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 2-Chlorobenzaldehyde | Ammonium (B1175870) hydrogencarbonate, Sodium cyanide | Methanol/Water, 65-70°C, 5h | Intermediate hydantoin |
This table illustrates a typical synthetic pathway for a halogenated phenylglycine derivative, highlighting the starting materials and conditions. google.com
The presence of fluorine atoms in drug molecules like Cabotegravir and Vericiguat has been shown to be crucial for their pharmacokinetic properties. mdpi.com This underscores the importance of developing synthetic routes to halogenated cyanophenylglycine derivatives for use as building blocks in drug discovery. The introduction of halogens can be achieved through various methods, including electrophilic halogenation of the aromatic ring or by using halogenated starting materials. libretexts.org
The cyano (CN) group is a strong electron-withdrawing group that significantly influences the acidity and reactivity of the molecule. nih.gov It can be strategically modified or replaced to fine-tune the electronic properties of the cyanophenylglycine scaffold. The substitution of cyano groups with other electron-withdrawing moieties, such as the 1,2,2-tricyanovinyl (TCNV) group, has been explored to create superacids, demonstrating the potential for significant alterations in acidity through cyano group modification. nih.govnih.gov
Common transformations of the nitrile group include:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively.
Reduction: Reduction of the cyano group can yield a primary amine.
Cycloaddition: The cyano group can participate in cycloaddition reactions to form various heterocyclic rings.
These transformations allow for the conversion of the cyano group into other valuable functional groups, expanding the synthetic utility of cyanophenylglycines.
Functional Group Interconversion Strategies at the Glycine (B1666218) Component
The glycine portion of DL-2-Cyanophenylglycine contains both an amine and a carboxylic acid group, which are readily modifiable. nih.gov These functional groups serve as handles for conjugation with other molecules and for building more complex structures.
For example, the carboxylic acid can be converted into esters, amides, or acid chlorides. The synthesis of (4-cyanophenyl)glycinamide derivatives, developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), involves the coupling of the carboxylic acid of (4-cyanophenyl)glycine with various amines. manchester.ac.uknih.gov
Table 2: Amide Coupling of (4-Cyanophenyl)glycine
| Glycine Derivative | Coupling Partner | Coupling Reagent | Product Class |
|---|
This table summarizes a key functional group interconversion at the glycine component, leading to the formation of bioactive amide derivatives. manchester.ac.uk
The amino group can be acylated, alkylated, or used in the formation of Schiff bases. These derivatization strategies are crucial for attaching the cyanophenylglycine core to other molecular fragments, as demonstrated in the development of various bioactive compounds. nih.gov
Cyanophenylglycines as Chirality Transfer Agents and Building Blocks
Chiral amino acids and their derivatives are invaluable building blocks in asymmetric synthesis. nih.gov this compound, after resolution into its individual enantiomers, can serve as a source of chirality for the synthesis of optically active molecules.
The resolution of racemic mixtures of phenylglycine derivatives is a critical step in their application as chiral precursors. Racemic 2-chlorophenylglycine, for instance, has been successfully resolved using D-camphor sulfonic acid to separate the S-(+) and R-(-) enantiomers. google.com The enantiomerically pure forms can then be used in stereoselective syntheses.
Optically active cyanohydrins are another important class of precursors for chiral compounds, and their synthesis has been extensively studied. uni-stuttgart.descispace.com The development of methods to produce enantiomerically pure cyanophenylglycines allows them to be used as starting materials for a variety of chiral molecules, including α-hydroxy acids and α-amino alcohols.
The rigid structure and multiple functionalization points of cyanophenylglycines make them excellent scaffolds for the construction of complex molecules. nih.govmdpi.com Their use as building blocks is exemplified by their incorporation into larger structures designed to interact with biological targets.
In the development of LSD1 inhibitors, the (4-cyanophenyl)glycine core serves as a central scaffold. manchester.ac.uk Various substituents are attached to both the amino and carboxyl groups to optimize binding affinity and selectivity for the enzyme. This modular approach, where a core building block is systematically decorated with different chemical groups, is a powerful strategy in modern drug discovery. nih.gov The ability to readily derivatize cyanophenylglycine at its different functional groups allows for the systematic exploration of chemical space to create molecules with desired biological activities.
Strategic Applications in Advanced Organic Synthesis Principles
Retrosynthetic Analysis and Disconnection Logic
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. arxiv.org For this compound, a primary disconnection approach involves breaking the C-C and C-N bonds at the α-carbon, pointing towards a Strecker synthesis.
This logic identifies 2-cyanobenzaldehyde, ammonia (B1221849), and a cyanide source as the key starting materials. The forward synthesis, therefore, involves the reaction of 2-cyanobenzaldehyde with ammonia to form an intermediate imine, which is then attacked by a cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired this compound. This multicomponent reaction is a highly efficient method for the preparation of α-amino acids.
| Disconnection | Synthons | Synthetic Equivalents | Forward Reaction |
| Cα-CN | α-amino carbanion + CN+ | α-aminonitrile | Hydrolysis |
| Cα-N | α-cyano carbanion + NH2+ | 2-cyanobenzaldehyde + NH3 | Imine formation |
| Cα-Aryl | Glycine dication + Aryl anion | Not a common disconnection | Not applicable |
This interactive table outlines the primary retrosynthetic disconnections for this compound.
Another retrosynthetic strategy involves the formation of the C-N bond via reductive amination. This approach disconnects the molecule to 2-cyanophenylglyoxylic acid and an ammonia source. The forward synthesis would then involve the catalytic hydrogenation of the imine formed from the condensation of the ketoacid and ammonia.
Chemoselectivity and Regioselectivity in Complex Transformations
The presence of multiple reactive sites in this compound—the carboxylic acid, the amino group, the nitrile, and the aromatic ring—necessitates careful consideration of chemoselectivity and regioselectivity in its derivatization.
Chemoselectivity: In reactions involving acylation or alkylation, the relative nucleophilicity of the amino and carboxylate groups is a key factor. Under basic conditions, the amino group is generally more nucleophilic and will preferentially react. For instance, selective N-acylation can be achieved by protecting the carboxylic acid group as an ester or by using coupling reagents that specifically activate the carboxylic acid for amide bond formation. Conversely, under acidic conditions, the amino group is protonated and becomes non-nucleophilic, allowing for reactions to occur at the carboxylic acid.
The nitrile group offers another site for selective transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine. These transformations can be performed in the presence of the other functional groups by careful choice of reaction conditions.
Regioselectivity: The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The cyano group is a meta-directing deactivator, while the glycine substituent is an ortho-, para-directing activator. The interplay of these two groups governs the regioselectivity of substitution reactions. Theoretical calculations can be employed to predict the most likely sites of reaction. For instance, DFT calculations on similar substituted aromatic systems have been used to predict the regioselectivity of nucleophilic aromatic substitution. nih.govnih.gov In the case of this compound, electrophilic attack is most likely to occur at the positions ortho and para to the glycine moiety, with the meta position to the cyano group also being a potential site, albeit to a lesser extent.
Development of Novel Carbon-Carbon Bond-Forming Reactions
While not as extensively explored as other applications, this compound and its derivatives can participate in novel carbon-carbon bond-forming reactions. The versatile functionality of the molecule allows it to be a component in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step.
For example, the amino acid moiety can participate in Passerini and Ugi reactions. nih.govresearchgate.netwikipedia.orgbaranlab.orgorganic-chemistry.org In a hypothetical Ugi four-component reaction, 2-cyanobenzaldehyde (a precursor to this compound), an amine, a carboxylic acid, and an isocyanide could react to form a complex peptide-like scaffold incorporating the 2-cyanophenyl moiety. While specific examples utilizing this compound in these reactions are not prevalent in the literature, the potential for its application in the discovery of new chemical entities is significant.
The nitrile group can also be a handle for C-C bond formation. For instance, it can undergo addition of Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.
Catalytic Transformations in Cyanophenylglycine Synthesis and Modification
Catalysis plays a crucial role in both the synthesis and subsequent modification of this compound.
Synthesis: As mentioned in the retrosynthesis section, the synthesis of this compound can be achieved via reductive amination of 2-cyanophenylglyoxylic acid. This reaction is typically catalyzed by heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids. rsc.orgnih.gov For instance, transaminases or amino acid dehydrogenases could potentially be used for the asymmetric synthesis of the L- or D-enantiomer of 2-cyanophenylglycine from the corresponding α-keto acid. Chemo-enzymatic routes have been successfully developed for the synthesis of similar amino acids like (S)-2-chlorophenylglycine. nih.gov
Modification: The functional groups of this compound can be modified using a variety of catalytic methods. The nitrile group can be selectively hydrogenated to an amine using catalysts like Raney nickel or platinum oxide. illinois.edu This transformation provides a route to diamino-functionalized phenylalanine derivatives.
Chiral Resolution and Enantioselective Methodologies for Cyanophenylglycines
Racemic Resolution Techniques for DL-2-Cyanophenylglycine
The resolution of racemic this compound can be achieved through several methods, with diastereomeric salt formation and preparative chromatography being the most prevalent. These techniques leverage the distinct physicochemical properties of either diastereomers or the differential interactions of enantiomers with a chiral environment.
Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures of compounds that contain an acidic or basic functional group. libretexts.orgresearchgate.net Since this compound is an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group, making it an ideal candidate for this technique. The process involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. researchgate.net
The separation of these diastereomeric salts is typically achieved through fractional crystallization. Due to their differing solubilities in a given solvent, one diastereomer will crystallize out of the solution preferentially while the other remains dissolved. nih.gov The crystallized salt can then be isolated by filtration. The final step involves the decomposition of the purified diastereomeric salt, usually by treatment with an acid or base, to remove the resolving agent and yield the enantiomerically pure 2-Cyanophenylglycine. libretexts.org A significant advantage of this method is its potential for large-scale industrial applications.
The choice of resolving agent is crucial for a successful resolution. For resolving a racemic acid like this compound (using its carboxylic acid moiety), common chiral resolving agents are optically active bases, often naturally occurring alkaloids. For resolving it as a base (using its amino moiety), optically active acids are used. libretexts.org
Table 1: Potential Chiral Resolving Agents for this compound
| Resolving Agent Type | Examples | Target Functional Group in this compound |
| Chiral Bases | (-)-Brucine, (-)-Strychnine, (+)-Cinchonine, (-)-Quinine, (R)-1-Phenylethanamine | Carboxylic Acid |
| Chiral Acids | (+)-Tartaric acid, (+)-Camphor-10-sulfonic acid, (-)-Mandelic acid | Amino Group |
This table presents examples of common resolving agents used for amino acids and is representative of agents that could be effective for this compound.
Preparative chromatography is another powerful technique for isolating pure enantiomers from a racemic mixture. arkat-usa.org This method utilizes a chiral stationary phase (CSP) packed into a high-performance liquid chromatography (HPLC) column. chiraltech.com The separation is based on the differential, transient interactions between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. These interactions lead to the formation of temporary diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. psu.edu
A key advantage of preparative chiral HPLC is its directness and wide applicability, often requiring less developmental effort than diastereomeric salt crystallization. arkat-usa.org The process can be scaled up from analytical to preparative quantities to isolate milligrams to kilograms of pure enantiomers. chiraltech.com
CSPs are broadly categorized based on the nature of the chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and widely used for resolving a broad range of racemic compounds, including non-proteinogenic amino acids. arkat-usa.org Pirkle-type CSPs, which operate on principles of π-π interactions, hydrogen bonding, and steric hindrance, are also effective, particularly for compounds with aromatic rings like 2-Cyanophenylglycine. psu.edu The choice of mobile phase, typically a mixture of organic solvents like hexane (B92381) and an alcohol, is optimized to achieve the best separation. psu.edu
Table 2: Representative Chiral Stationary Phases (CSPs) for Preparative Resolution
| CSP Type | Chiral Selector Example | Potential Application |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for aromatic amino acids. |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Offers complementary selectivity to cellulose-based phases. |
| Pirkle-Type | N-(3,5-Dinitrobenzoyl)-D-α-phenylglycine | Effective for racemates with π-donor/acceptor groups. psu.edu |
| Ligand-Exchange | (D)-Penicillamine complexed with Copper(II) | Specific for amino acids and their derivatives. oup.com |
This table lists common CSPs and their general applications, suggesting suitable options for the preparative separation of this compound.
Analytical Methods for Enantiomeric Purity Determination
After a chiral resolution process, it is essential to accurately determine the enantiomeric purity of the resulting product. This is typically expressed as enantiomeric excess (ee), which quantifies the amount of one enantiomer present in excess of the other.
High-Performance Liquid Chromatography with a Chiral Stationary Phase (HPLC-CSP) is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds, including 2-Cyanophenylglycine. cat-online.comjsmcentral.org The principle is the same as in preparative chiral chromatography but is performed on an analytical scale, focusing on quantification rather than isolation. merckmillipore.com
In this method, a small amount of the sample is injected into an HPLC system equipped with an analytical-sized chiral column. The enantiomers are separated as they travel through the CSP, resulting in two distinct peaks in the chromatogram, each corresponding to one enantiomer. oup.com The area under each peak is proportional to the concentration of that enantiomer in the sample. The enantiomeric excess can be calculated from the areas of the two peaks.
The selection of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks, which is necessary for accurate quantification. oup.comcat-online.com Polysaccharide- and Pirkle-type CSPs are commonly used for the analysis of aromatic amino acids. psu.edujsmcentral.org The use of a UV detector is standard, as the phenyl group in 2-Cyanophenylglycine provides strong chromophoric activity.
Table 3: Illustrative Analytical HPLC-CSP Conditions
| Parameter | Example Condition |
| Column | Chirex 3126 (D)-penicillamine (150 x 4.6 mm) oup.com |
| Mobile Phase | 2 mM Copper(II) Sulfate in Water/2-Propanol (95:5, v/v) oup.com |
| Flow Rate | 1.0 mL/min oup.com |
| Detection | UV at 254 nm |
| Column Temperature | 30°C oup.com |
This table provides an example of analytical HPLC conditions used for a similar compound, phenylglycine, and represents a potential starting point for method development for 2-Cyanophenylglycine.
Theoretical and Computational Chemistry Studies of Cyanophenylglycine Derivatives
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for understanding the behavior of cyanophenylglycine derivatives at an atomic level. These computational techniques allow researchers to visualize and analyze how these molecules interact with their biological targets and how they behave in different environments.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. researchgate.net This technique is crucial for understanding the interactions between cyanophenylglycine derivatives and their target proteins, such as lysine-specific demethylase 1 (LSD1). researchgate.netnih.govnih.gov
Research has shown that molecular docking studies can successfully predict the binding modes of (4-cyanophenyl)glycine derivatives within the active site of LSD1. dntb.gov.uaacs.org These simulations have identified key amino acid residues that are critical for binding, including Val288, Ser289, Gly314, Thr624, and Lys661. nih.gov The interactions often involve hydrogen bonds and hydrophobic interactions, which are essential for the stability of the ligand-receptor complex. dntb.gov.uanih.gov For example, in the study of thieno[3,2-b]pyrrole derivatives, which share structural similarities with cyanophenylglycine derivatives, molecular docking was used to elucidate the binding mechanism to LSD1. tandfonline.com The combination of molecular docking with other computational methods has proven to be a practical and efficient strategy in drug development, reducing both time and cost. researchgate.net
A summary of key interactions identified through molecular docking of cyanophenylglycine derivatives with LSD1 is presented in the table below.
| Interacting Residue | Type of Interaction | Reference |
| Val288 | Hydrophobic | nih.gov |
| Ser289 | Hydrogen Bond | nih.gov |
| Gly314 | Hydrophobic | nih.gov |
| Thr624 | Hydrogen Bond | nih.gov |
| Lys661 | Hydrogen Bond | nih.gov |
| Asp555 | Hydrogen Bond | mdpi.com |
| His564 | Hydrogen Bond | mdpi.com |
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of cyanophenylglycine derivatives and their complexes with target proteins over time. nih.gov These simulations account for the flexibility of both the ligand and the receptor, offering a more dynamic and realistic view of the binding process compared to static docking models. nih.gov
MD simulations have been used to confirm the stability of the complexes formed between cyanophenylglycine derivatives and LSD1. dntb.gov.uanih.gov For instance, simulations of tetrahydroquinoline derivatives, which are structurally related to cyanophenylglycine compounds, showed that the ligand-LSD1 complexes remained stable throughout the simulation, with root mean square deviation (RMSD) values of less than 2 Å. mdpi.com This indicates a stable binding conformation. Furthermore, MD simulations can reveal the importance of specific interactions, such as the role of water molecules in mediating binding, and can help to explain differences in activity between various derivatives. nih.gov The insights gained from MD simulations are crucial for understanding the structure-activity relationship and for the rational design of new inhibitors with improved potency and selectivity. nih.govjapsonline.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug design to predict the activity of new molecules and to understand the structural features that are important for their biological function. basicmedicalkey.com
Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for studying the structure-activity relationships of cyanophenylglycine derivatives. nih.govmdpi.comnih.gov These models correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. pitt.edu
In a study of (4-cyanophenyl)glycine derivatives as LSD1 inhibitors, CoMFA and CoMSIA models were developed that showed good predictive ability. dntb.gov.uaarxiv.org The CoMFA model highlighted the importance of both steric and electrostatic fields for the inhibitory activity, while the CoMSIA model also identified the significance of hydrophobic and hydrogen bond donor fields. nih.govnih.gov The contour maps generated from these models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity, guiding the design of new analogs with enhanced potency. nih.gov For example, the models for 6-aryl-5-cyano-pyrimidine derivatives indicated that electrostatic, hydrophobic, and H-bond donor fields played crucial roles. nih.gov
Statistical parameters for exemplary 3D-QSAR models of related inhibitor classes are shown in the table below.
| Model | q² | r²_ncv | r²_pred | Reference |
| CoMFA (6-aryl-5-cyano-pyrimidine) | 0.802 | 0.979 | - | nih.gov |
| CoMSIA (6-aryl-5-cyano-pyrimidine) | 0.799 | 0.982 | - | nih.gov |
| CoMFA (Stilbene derivatives) | 0.623 | 0.987 | 0.857 | nih.gov |
| CoMSIA (Stilbene derivatives) | 0.728 | 0.960 | 0.899 | nih.gov |
| CoMFA (Tetrahydroquinoline derivatives) | 0.778 | - | 0.709 | mdpi.com |
| CoMSIA (Tetrahydroquinoline derivatives) | 0.764 | - | 0.713 | mdpi.com |
A key application of QSAR models is the predictive design of new analogs with improved biological activity. mdpi.communi.cz By understanding the structure-activity relationships derived from the 3D-QSAR models, researchers can rationally design new cyanophenylglycine derivatives with modifications that are predicted to enhance their inhibitory potency. mdpi.com
For example, based on the contour maps from CoMFA and CoMSIA studies, new tetrahydroquinoline derivatives were designed with the introduction of amino and hydrophobic groups, which were predicted to have higher activity. mdpi.com Subsequent synthesis and biological evaluation of these designed compounds often confirm the predictions of the QSAR models, demonstrating the utility of this approach in the drug discovery process. mdpi.com This iterative cycle of design, synthesis, and testing, guided by predictive modeling, accelerates the development of more effective therapeutic agents. researchgate.net
Quantum Chemical Investigations of Reaction Energetics and Pathways
Quantum chemistry provides a fundamental understanding of the electronic structure and reactivity of molecules, allowing for the investigation of reaction mechanisms and energetics. rug.nliastate.edu These methods are essential for studying the formation and reactions of cyanophenylglycine and its derivatives at a quantum mechanical level. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the potential energy surfaces of reactions involving cyanophenylglycine. arturorobertazzi.itacs.org This allows for the identification of transition states and the calculation of activation energies, providing insights into the feasibility and kinetics of different reaction pathways. solubilityofthings.com For example, quantum chemical studies have been used to investigate the formation of the peptide bond in glycine (B1666218), the parent amino acid of cyanophenylglycine, providing a model for understanding similar reactions in more complex systems. nih.gov The insights gained from these computational studies are invaluable for understanding the fundamental chemistry of cyanophenylglycine and for optimizing synthetic routes. google.comscribd.com
Calculation of Energy Profiles for Synthetic Mechanisms
Below is a representative data table illustrating a simplified, hypothetical energy profile for such a reaction, as would be determined by computational methods.
Calculated Relative Energies for a Hypothetical Reductive Amination Pathway
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Cyanoaniline + Glyoxylic Acid | 0.0 |
| TS1 | Transition state for imine formation | +25.4 |
| Intermediate | Imine adduct | -5.2 |
| TS2 | Transition state for hydride transfer | +15.8 |
Note: These values are illustrative and represent typical outputs from computational energy profile calculations.
Characterization of Transition States and Unobservable Intermediates
One of the most significant contributions of computational chemistry is its ability to characterize transient species that are often too unstable and short-lived to be detected or structurally analyzed through experimental means. acs.org Transition states, which represent the highest energy point along a reaction pathway, and reactive intermediates are critical to understanding a reaction's mechanism.
Computational models can provide detailed geometric and electronic structures for these elusive species. For example, in the study of enzyme-catalyzed reactions involving derivatives like (4-cyanophenyl)glycine, QM/MM calculations can elucidate the precise structure of the transition state within the enzyme's active site. acs.orgsemanticscholar.org Key information, such as the lengths of forming and breaking bonds, bond angles, and the distribution of electronic charge, can be determined. A crucial diagnostic feature for a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product.
The table below outlines the types of data that computational methods provide to characterize and differentiate between stable molecules and transient species in a reaction mechanism.
Computational Characteristics of Stationary Points in a Hypothetical Reaction Pathway
| Characteristic | Reactant/Product | Unobservable Intermediate | Transition State |
|---|---|---|---|
| Geometry | Optimized minimum energy structure | Local minimum on the potential energy surface | Saddle point on the potential energy surface |
| Key Bond Lengths | Standard covalent bond distances | Standard covalent bond distances | Partial bonds (longer than normal covalent bonds) |
| Vibrational Frequencies | All real (positive) frequencies | All real (positive) frequencies | One imaginary frequency |
| Relative Stability | Thermodynamically stable | Metastable, lies in an energy well | Inherently unstable, no lifetime |
Predictive Algorithms in Organic Synthesis Design
The field of organic synthesis is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning. researchgate.net These predictive algorithms are transforming how chemists approach the design of synthetic routes for target molecules like DL-2-Cyanophenylglycine. researchgate.net By learning from vast databases of known chemical reactions, these data-driven tools can forecast reaction outcomes, suggest optimal conditions, and even propose novel, multi-step synthetic pathways. nih.govjetir.org
Predictive algorithms can be broadly categorized into template-based and template-free models. Template-based systems rely on codified reaction rules extracted from literature, while template-free models use deep learning approaches, such as transformers, to learn the underlying patterns of chemical reactivity without explicit rules. researchgate.net This enables the prediction of products for novel combinations of reactants and reagents, potentially accelerating the discovery of new and more efficient synthetic methods. nih.gov
For a specific target like this compound, a synthesis design algorithm could be used to work backward from the final product in a process known as retrosynthesis. The algorithm would identify potential precursor molecules and the reactions needed to form them, continuing this process until readily available starting materials are reached. rsc.org This approach can uncover non-intuitive or unconventional routes that a human chemist might overlook. The use of graph databases to represent and connect chemical reactions provides a powerful framework for managing this complex information and evaluating competing synthetic pathways. rsc.org
The following table compares the traditional approach to synthesis design with a modern, algorithm-driven workflow.
Comparison of Traditional vs. Algorithm-Based Synthesis Design
| Feature | Traditional Synthesis Design | Predictive Algorithm Design |
|---|---|---|
| Foundation | Chemist's intuition, experience, literature search | Large datasets, machine learning models researchgate.net |
| Speed | Slow, manual, and iterative process | Rapid, automated generation of multiple routes nih.gov |
| Scope | Limited by individual knowledge and known reaction types | Can explore vast chemical space and predict novel reactions researchgate.net |
| Route Optimization | Based on established principles (e.g., cost, yield) | Data-driven optimization based on predicted yield, cost, and step-count |
| Data Integration | Manual collation of information from various sources | Seamless integration of reaction databases and predictive models rsc.org |
| Novelty | Tends to favor well-established, conventional routes | High potential for discovering unconventional and more efficient pathways |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (4-Cyanophenyl)glycine |
| N-substituted phenyl glycine |
| 2-Cyanoaniline |
Advanced Analytical Research Techniques for Cyanophenylglycines
Spectroscopic Characterization of Molecular Structures
Spectroscopy is a cornerstone of chemical analysis, enabling the non-destructive investigation of molecular structures through the interaction of electromagnetic radiation with matter. libretexts.org For a compound like DL-2-Cyanophenylglycine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile. utdallas.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and connectivity of atoms within a molecule. libretexts.org Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons of the cyanophenyl group, the methine proton (α-carbon), and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. libretexts.org The splitting patterns of the signals (multiplicity) arise from spin-spin coupling between neighboring protons, revealing which protons are adjacent to one another. libretexts.org For instance, the methine proton would likely appear as a singlet if not coupled to other protons.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon (from the carboxylic acid), the cyano carbon, the aromatic carbons, and the α-carbon provide key structural confirmation. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, providing unambiguous assignments of all NMR signals. libretexts.orgnih.gov These advanced methods are particularly useful for complex molecules or for distinguishing between isomers. nih.gov
¹H and ¹³C NMR Data for Related Glycine (B1666218) Derivatives
| Compound | ¹H NMR (DMSO-d6, 300 MHz) δ (ppm) | ¹³C NMR (DMSO-d6, 75.4 MHz) δ (ppm) | Reference |
|---|---|---|---|
| Glycine nitrate (B79036) (GlyNO3) | 8.11 (s, 3H), 3.68 (s, 2H) | 169.1, 39.7 | rsc.org |
| Glycine sulphate (GlySO4) | 8.08 (s, 3H), 3.64 (s, 2H) | 168.7, 38.8 | rsc.org |
| Glycine chloride (GlyCl) | 8.12 (s, 3H), 3.67 (s, 2H) | 169.0, 39.6 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational transitions of molecules, providing valuable information about the functional groups present. libretexts.orglibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups.
Key expected IR absorption bands include:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
N-H stretch: A moderate absorption in the 3200-3500 cm⁻¹ region corresponding to the amine group. utdallas.edu
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the cyano group.
C=O stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. utdallas.edu
C-N stretch: An absorption in the 1020-1250 cm⁻¹ range.
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. vscht.cz
The "fingerprint region" (below 1400 cm⁻¹) will show a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. utdallas.edu
Characteristic IR Absorption Frequencies for Relevant Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| Carboxylic Acid O-H | 2500-3300 (broad) | vscht.cz |
| Amine N-H | 3200-3500 | utdallas.edu |
| Cyano C≡N | 2220-2260 | vscht.cz |
| Carbonyl C=O (Carboxylic Acid) | 1700-1725 | vscht.cz |
| Aromatic C=C | 1450-1600 | vscht.cz |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophores in this compound, namely the cyanophenyl group, will absorb UV light, leading to electronic excitations. upi.edu The spectrum is typically a plot of absorbance versus wavelength. upi.edu
The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound. azooptics.com The benzene (B151609) ring in the cyanophenyl group is expected to exhibit characteristic π → π* transitions. azooptics.com The presence of the cyano and carboxylic acid groups as substituents on the phenylglycine structure will influence the exact position and intensity of these absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). gbiosciences.com
For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (as CO₂) or the amine group. The cyanophenyl group can also undergo characteristic fragmentation. Analysis of these fragments helps to confirm the structure of the parent molecule. libretexts.org Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural insights. chemrxiv.org
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is a set of laboratory techniques for the separation of mixtures. eijppr.com For a chiral compound like this compound, which exists as a racemic mixture of D and L enantiomers, chromatographic methods are essential for assessing purity and for separating the individual enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique widely used in pharmaceutical analysis. google.com
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of this compound. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. google.com Impurities will have different retention times compared to the main compound, allowing for their detection and quantification.
Isomeric (Enantiomeric) Analysis: Since this compound is a racemic mixture, separating the D and L enantiomers is crucial, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. Chiral HPLC is the primary method for this separation. chiralpedia.com
There are two main approaches for chiral separation by HPLC:
Direct Method: This involves the use of a chiral stationary phase (CSP). eijppr.com These stationary phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. ymc.co.jp The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving good separation. ymc.co.jp
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. eijppr.com
The development of a robust HPLC method for the chiral separation of 2-cyanophenylglycine involves screening different chiral columns and mobile phase compositions to achieve optimal resolution between the enantiomeric peaks. ymcamerica.comarkat-usa.org
HPLC Method Development Strategy for Chiral Separation
| Step | Description | Key Considerations | Reference |
|---|---|---|---|
| 1. Column Screening | Test various chiral stationary phases (CSPs) such as polysaccharide-based columns. | Immobilized vs. coated phases; nature of the chiral selector. | ymc.co.jp |
| 2. Mobile Phase Scouting | Evaluate different mobile phases, typically normal-phase (e.g., hexane/alcohol) or polar organic mode. | Solvent composition, additives (e.g., acids or bases) to improve peak shape and resolution. | ymc.co.jpymcamerica.com |
| 3. Optimization | Fine-tune the mobile phase composition, flow rate, and temperature to maximize resolution. | Resolution (Rs), selectivity (α), and analysis time. | ymc.co.jp |
| 4. Method Validation | Assess the method for linearity, accuracy, precision, and robustness. | Ensures the method is reliable for its intended purpose. |
Solid-State Characterization Methods
Solid-state characterization techniques are crucial for understanding the intrinsic physical and chemical properties of a crystalline compound like this compound. These methods probe the arrangement of atoms in the solid state, which governs properties such as stability, solubility, and bioavailability.
X-ray Diffraction (XRD) for Single Crystal Analysis
The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. anton-paar.comnih.gov The ordered arrangement of atoms within the crystal acts as a diffraction grating, scattering the X-rays in a specific pattern of spots. wikipedia.orgnih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated and refined to reveal the exact position of each atom. wikipedia.orgnih.gov
For derivatives of (2-cyanophenyl)glycine, single crystal X-ray diffraction studies have been performed to elucidate their molecular conformation and intermolecular interactions. researchgate.net These analyses reveal critical structural details, such as the planarity at the amino nitrogen and the presence of intramolecular hydrogen bonding between the carboxylic acid and cyano groups. vulcanchem.com The data collection for such analyses is often performed at low temperatures (e.g., 173 K) to minimize thermal vibrations and obtain higher resolution data. rsc.org The resulting structural information is fundamental for understanding the molecule's chemical behavior and for designing new derivatives. mdpi.com
Table 1: Example Crystallographic Data for a Cyanophenylglycine Derivative Note: This table presents typical parameters obtained from a single-crystal XRD analysis and is for illustrative purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 850.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.375 |
| R-factor | 0.045 |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. openaccessjournals.com These methods are essential for determining the thermal stability and decomposition profile of chemical compounds.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. openaccessjournals.comeltra.com The resulting plot of mass versus temperature, known as a thermogram, provides valuable information about physical and chemical phenomena involving mass loss (e.g., dehydration, decomposition) or mass gain (e.g., oxidation). openaccessjournals.comeltra.com
A typical TGA experiment involves placing a small, accurately weighed sample into a crucible, which is then heated in a furnace at a constant rate. openaccessjournals.com The atmosphere can be inert (e.g., nitrogen) or reactive (e.g., air), depending on the desired information. eltra.com For N-(4-cyanophenyl)glycine, an isomer of the title compound, a decomposition temperature of 237 °C has been reported, indicating the point of significant thermal instability. chemicalbook.com TGA is used to determine the upper-temperature limits for the storage and processing of materials and to study their decomposition kinetics. The analysis of graphene-related materials, for instance, often uses oxidative atmospheres to determine combustion temperatures, which helps in quality control. mdpi.com
Table 2: Illustrative TGA Decomposition Data Note: This table illustrates typical data derived from a TGA thermogram.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 50 - 150 | 0.5% | Loss of adsorbed moisture |
| 220 - 280 | 45.0% | Onset of major decomposition |
| > 280 | 54.5% | Final decomposition/charring |
Electrochemical and Solution-Based Analytical Techniques
These techniques investigate the properties and behavior of a compound when dissolved in a solvent, providing insights into its ionic nature and interactions with the solvent.
Molar Conductivity Measurements
Molar conductivity (Λm) is a measure of a solution's ability to conduct electricity per mole of electrolyte. It is defined as the conductivity (κ) of the solution divided by the molar concentration (c) of the electrolyte. wikipedia.org This measurement is highly useful for characterizing the behavior of electrolytes in solution, including their degree of dissociation. youtube.com
Λm = κ / c
Table 3: Example of Molar Conductivity Dependence on Concentration for a Weak Electrolyte Note: This table shows a typical trend for a weak electrolyte and is for illustrative purposes.
| Concentration (mol/L) | Molar Conductivity (S cm² mol⁻¹) |
| 0.100 | 5.2 |
| 0.050 | 7.3 |
| 0.010 | 16.2 |
| 0.005 | 22.8 |
| 0.001 | 49.5 |
Q & A
Q. How can computational chemistry tools enhance the interpretation of experimental data for this compound?
- Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict vibrational spectra, reaction transition states, and thermodynamic properties. Compare computational results with empirical data to identify outliers. Machine learning (e.g., QSAR models) can predict biological activity or solubility, guiding wet-lab experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
